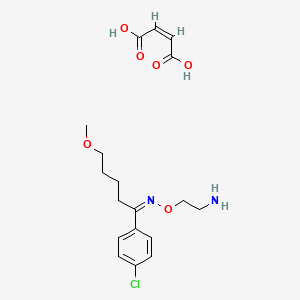

Clovoxamine Maleate Salt

Description

Contextualization as a Historical Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Clovoxamine (B1669253) is pharmacologically classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgmedchemexpress.com Its mechanism of action involves blocking the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), two key neurotransmitters involved in mood regulation. medchemexpress.comnih.gov This dual-action profile places it in the same therapeutic class as other SNRIs used in the management of depression and other mood disorders. mayoclinic.org Early clinical investigations in the 1980s explored its efficacy as an antidepressant, comparing it to established tricyclic antidepressants like doxepin. nih.gov Research indicated that Clovoxamine's antidepressant effects were comparable to those of doxepin. nih.gov Unlike some tricyclic antidepressants, Clovoxamine demonstrates little affinity for muscarinic acetylcholine (B1216132), histamine (B1213489), or adrenergic receptors, which was a significant point of interest in its development. wikipedia.org

Structural Analogue Relationship with Fluvoxamine (B1237835)

Clovoxamine is a close structural analogue of fluvoxamine, a well-known selective serotonin reuptake inhibitor (SSRI). wikipedia.org Both molecules belong to the chemical series of 2-aminoethyl oxime ethers of aralkylketones. wikipedia.orgfda.gov The core structure of both compounds features a 5-methoxypentan-1-one O-(2-aminoethyl)oxime group. wikipedia.orgnih.gov The primary structural distinction lies in the substituent on the phenyl ring. Clovoxamine has a chlorine atom at the para-position (4-position) of the phenyl ring, making it a 4-chlorophenyl derivative. wikipedia.org In contrast, fluvoxamine contains a trifluoromethyl group at the same position. fda.govnih.gov This seemingly minor difference in the halogen substituent significantly alters the pharmacological profile, shifting fluvoxamine towards a more selective inhibition of the serotonin transporter, whereas clovoxamine inhibits both serotonin and norepinephrine transporters. wikipedia.orgdrugbank.com

Table 1: Comparison of Clovoxamine and Fluvoxamine

| Feature | Clovoxamine | Fluvoxamine |

| IUPAC Name | 1-(4-chlorophenyl)-5-methoxypentan-1-one O-2-aminoethyl oxime wikipedia.org | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime nih.gov |

| Molecular Formula | C14H21ClN2O2 wikipedia.org | C15H21F3N2O2 nih.gov |

| Molar Mass | 284.78 g·mol−1 wikipedia.org | 318.34 g·mol−1 |

| Key Structural Group | 4-chlorophenyl wikipedia.org | 4-(trifluoromethyl)phenyl nih.gov |

| Pharmacological Class | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov |

Overview of Research Trajectory and Non-Marketed Status

The research on clovoxamine, under the developmental code DU-23811, began in the 1970s. wikipedia.org During the 1980s, it progressed to early-phase clinical trials to evaluate its kinetics and therapeutic potential in patients with depression. nih.govnih.gov A 1983 study detailed the elimination kinetics of clovoxamine fumarate (B1241708) in depressed patients. nih.gov A subsequent double-blind controlled trial published in 1986 compared its antidepressant efficacy to doxepin, finding it comparable and potentially more effective in severe depression. nih.gov

Despite these promising initial findings, the development of clovoxamine was discontinued, and it was never marketed as a commercial drug. wikipedia.org The specific reasons for the cessation of its development are not extensively documented in publicly available literature, a common outcome for many investigational drug candidates that fail to meet all necessary efficacy, safety, or commercial viability endpoints during the lengthy and complex process of pharmaceutical development.

Significance in the Study of Biogenic Amine Transporters

Clovoxamine's primary significance in neuropharmacology lies in its role as a tool for studying biogenic amine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). medchemexpress.comnih.gov As a dual reuptake inhibitor, it serves as a valuable research compound for investigating the structure, function, and regulation of these transporters. medchemexpress.comnih.gov

Research has quantified its binding affinity for SERT, with a reported Ki (inhibition constant) of 61 nM. medchemexpress.com The study of how compounds like clovoxamine and its analogue fluvoxamine interact with these transporters at a molecular level provides crucial insights into the mechanisms of antidepressant action. nih.gov The structural differences between clovoxamine and fluvoxamine, leading to their distinct selectivity profiles (SNRI vs. SSRI), offer a compelling case study in structure-activity relationships for transporter-targeted drugs. wikipedia.orgdrugbank.com Understanding how the substitution of a chloro- group (in clovoxamine) versus a trifluoromethyl group (in fluvoxamine) alters binding affinity and selectivity for SERT and NET helps medicinal chemists design more specific and effective neuromodulatory agents. umons.ac.be

Table 2: Clovoxamine Research Findings

| Area of Research | Finding | Reference |

| Mechanism of Action | Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). | wikipedia.orgnih.gov |

| Receptor Affinity | Shows little affinity for muscarinic acetylcholine, histamine, and adrenergic receptors. | wikipedia.org |

| Transporter Binding | Binds to the serotonin transporter (SERT) with a Ki of 61 nM. | medchemexpress.com |

| Clinical Evaluation | Early clinical trials in the 1980s assessed its antidepressant efficacy and pharmacokinetics. | nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H25ClN2O6 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14-;2-1- |

InChI Key |

HOFGGHPYWKSXTN-LXGYEFRUSA-N |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Clovoxamine and Its Salt Forms

Early Synthetic Routes to the Clovoxamine (B1669253) Free Base

The foundational synthesis of the Clovoxamine free base, mirroring the early routes developed for similar compounds like Fluvoxamine (B1237835), involves a two-step process starting from a substituted valerophenone.

The key steps are:

Oximation: The synthesis begins with the appropriate ketone, 1-(4-chlorophenyl)-5-methoxypentan-1-one. This precursor is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction converts the ketone's carbonyl group into an oxime, yielding 1-(4-chlorophenyl)-5-methoxy-pentan-1-one oxime.

Etherification (Alkylation): The resulting oxime is then O-alkylated using a 2-aminoethylating agent. An early method, detailed in patents for analogous compounds, involves reacting the oxime with 2-chloroethylamine (B1212225) hydrochloride in a solvent like dimethylformamide (DMF) with a strong base such as potassium hydroxide (B78521) google.com. This reaction, typically run over an extended period (e.g., 48 hours) at room temperature, attaches the O-(2-aminoethyl) group to the oxime nitrogen, forming the Clovoxamine free base google.com.

An alternative, though more complex, five-step route was also described, which involved alkylating the oxime with ethylene (B1197577) oxide, converting the resulting alcohol to a mesylate, and finally aminating with ammonia (B1221849) google.com. However, this multi-step process was often considered commercially less viable due to its complexity and the use of hazardous reagents google.com.

Approaches to Salt Formation, with Focus on Maleate (B1232345) and Fumarate (B1241708)

Once the Clovoxamine free base is synthesized and isolated, it is converted into a stable, crystalline salt form suitable for pharmaceutical use. The maleate salt is the most common form.

The process for maleate salt formation typically involves:

Dissolution: The Clovoxamine free base is dissolved in a suitable organic solvent, with absolute ethanol (B145695) being a common choice google.com.

Acidification: A solution of maleic acid, dissolved in the same or a compatible solvent, is added to the free base solution.

Crystallization and Isolation: The resulting Clovoxamine maleate salt precipitates from the solution. The crude product is then collected, often by filtration, and purified through recrystallization from a solvent such as acetonitrile (B52724) to achieve high purity google.com.

While maleate is the predominant salt form, fumarate salts are also a common alternative for amine-containing active pharmaceutical ingredients. The formation of a fumarate salt would follow a similar procedure, substituting maleic acid with fumaric acid. The choice between maleate and fumarate can influence properties such as solubility, stability, and crystal form.

| Salt Formation Parameters | |

| Salt Type | Maleate |

| Reagent | Maleic Acid |

| Typical Solvent | Absolute Ethanol, Water google.com |

| Purification Solvent | Acetonitrile, Water google.com |

Optimization Strategies in Laboratory-Scale Synthesis

Early synthetic methods were often plagued by long reaction times, cumbersome work-up procedures, and the use of environmentally unfavorable solvents google.com. Subsequent research focused on optimizing these routes to improve efficiency, yield, and purity.

Key optimization strategies include:

Solvent Change: Replacing dimethylformamide (DMF) with solvents like toluene (B28343) was a significant improvement. Toluene is less hazardous and allows for easier product isolation google.com.

Phase-Transfer Catalysis: The introduction of a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG-400), can facilitate the reaction between the aqueous and organic phases, leading to shorter reaction times and milder conditions (e.g., 30-35°C for a few hours instead of days) google.com.

"One-Pot" Synthesis: More recent developments have focused on "one-pot" procedures where the alkylation and salt formation are performed sequentially in the same reactor without isolating the intermediate free base. For instance, a method using n-butanol as a solvent for the alkylation, followed by aqueous work-up and direct addition of maleic acid to the organic phase, streamlines the process significantly.

Temperature Control: Research has shown that maintaining a specific temperature range (e.g., 40-45°C) during alkylation is critical. Higher temperatures can lead to the formation of significant amounts of impurities google.comepo.org.

| Optimization Strategy | Improvement |

| Solvent | Toluene or n-butanol instead of DMF |

| Catalyst | Use of PEG-400 as a phase-transfer catalyst |

| Temperature | Controlled heating (e.g., 40-45°C) to reduce impurity formation google.com |

| Procedure | "One-pot" synthesis to reduce unit operations |

Stereochemical Considerations in Synthetic Pathways (E/Z-Mixture)

A critical aspect of Clovoxamine synthesis is the stereochemistry of the oxime's C=N double bond, which leads to the formation of two geometric isomers: E (entgegen) and Z (zusammen) nih.gov.

Formation of Isomers: The initial oximation of the ketone precursor typically yields a mixture of the (E) and (Z) isomers google.comepo.org. For the structurally related Fluvoxamine, the (E)-isomer is the pharmacologically active form, and the (Z)-isomer is considered an impurity nih.govresearchgate.netsemanticscholar.org.

Isomer Ratio: The ratio of (E) to (Z) isomers can be influenced by the reaction conditions during oximation and subsequent steps. Some optimized processes report achieving a high proportion of the desired (E)-isomer, with ratios as high as 98% (E) to 2% (Z) google.com.

Isomer Stability and Conversion: The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer. However, conversion between the isomers can occur. For example, exposure to UVB light can cause photoisomerization, converting the (E)-isomer into the less active (Z)-isomer nih.govnih.gov. This necessitates careful handling and storage of the compound.

Separation and Analysis: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for separating and quantifying the (E) and (Z) isomers. Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to determine the isomer ratio in the final product semanticscholar.org.

Impurity Profiling and Control in Chemical Synthesis

Ensuring the purity of the final this compound is paramount. Impurity profiling involves the identification, quantification, and control of all potential impurities that may arise during the synthetic process.

Sources of impurities can include:

Unreacted Starting Materials: Residual 1-(4-chlorophenyl)-5-methoxypentan-1-one or its oxime intermediate.

Reagents: Traces of reagents used in the synthesis.

By-products: Substances formed from side reactions. For instance, controlling the alkylation temperature is crucial to prevent the formation of specific degradation products google.comepo.org.

Stereoisomers: The unwanted (Z)-isomer is a significant process-related impurity semanticscholar.org.

Degradation Products: Impurities can also form during storage if the compound is exposed to factors like light, heat, or humidity nih.gov.

Control strategies involve optimizing synthetic conditions (temperature, reaction time, stoichiometry), implementing robust purification steps such as recrystallization, and using advanced analytical techniques like HPLC and mass spectrometry (MS) to monitor the purity of intermediates and the final active pharmaceutical ingredient (API) google.com.

Molecular Pharmacology and Receptor Interactions

Serotonin (B10506) Transporter (SERT) Binding Affinity and Potency

Clovoxamine (B1669253) demonstrates a significant interaction with the serotonin transporter (SERT). It functions as a blocker of serotonin reuptake, a mechanism that leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission drugbank.com. This targeted action on SERT is a cornerstone of its pharmacological activity.

Norepinephrine (B1679862) Reuptake Inhibition Profile

Below is a summary of Clovoxamine's primary pharmacological actions.

| Transporter | Action | Reference |

| Serotonin Transporter (SERT) | Reuptake Inhibition | drugbank.com |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | drugbank.com |

Specificity of Action: Investigation of Affinity for Other Neurotransmitter Receptors

A critical aspect of Clovoxamine's pharmacological profile is its high degree of specificity. In vitro receptor binding studies have been conducted to investigate its affinity for a range of other significant neurotransmitter receptors. These studies have consistently shown that Clovoxamine has minimal to no significant affinity for several major receptor types, which contributes to a more targeted pharmacological action.

Research indicates that Clovoxamine possesses little affinity for muscarinic acetylcholine (B1216132) receptors drugbank.com. This lack of interaction means it is not expected to produce the anticholinergic side effects commonly associated with compounds that bind to these receptors.

Similarly, Clovoxamine shows a notable lack of affinity for histaminergic receptors drugbank.com. This characteristic suggests that it is unlikely to cause sedative effects that are often mediated by antagonism of H1 histamine (B1213489) receptors.

In vitro studies have demonstrated that Clovoxamine has little binding affinity for adrenergic receptors drugbank.com. This selectivity helps to minimize cardiovascular effects, such as changes in blood pressure or heart rate, that can be associated with adrenergic receptor modulation.

While direct studies on Clovoxamine's affinity for dopaminergic receptors are not extensively detailed in the provided search results, the consistent finding of its high specificity and lack of affinity for other major neurotransmitter systems suggests a low potential for direct interaction with dopamine (B1211576) receptors. Its primary classification is as a serotonin-norepinephrine reuptake inhibitor.

The following table summarizes the investigated receptor binding profile for Clovoxamine.

| Receptor Type | Binding Affinity | Reference |

| Muscarinic | Little Affinity | drugbank.com |

| Histaminergic | Little Affinity | drugbank.com |

| Adrenergic | Little Affinity | drugbank.com |

| Dopaminergic | Not specified |

Signal Transduction Pathway Modulation

While acute binding studies show low affinity for adrenergic receptors, the long-term administration of clovoxamine has been shown to induce significant changes in downstream signal transduction pathways. Specifically, chronic treatment with clovoxamine in animal models leads to a decrease in the functional beta-adrenergic receptor coupled cyclic adenosine (B11128) monophosphate (c-AMP) response.

This effect was observed in rats following 21 days of administration and was comparable to the effects seen with the tricyclic antidepressant desipramine. The reduction in the c-AMP response suggests an uncoupling of the beta-adrenergic receptors from their signaling cascade. Interestingly, this functional downregulation of the beta-adrenergic system was not necessarily correlated with a change in the total number of beta-receptors (Bmax). This supports a multi-step process for the downregulation of this system, with the initial step being the uncoupling of the receptors, leading to a decreased agonist-stimulated adenylate cyclase activity.

| Parameter | Observed Effect | Comparison Drug (Desipramine) |

|---|---|---|

| Functional Beta-Adrenergic Receptor Coupled c-AMP Response | Decrease | Similar Decrease |

| Beta-Receptor Number (Bmax) | No direct correlation with decreased c-AMP response | Not specified |

Preclinical Pharmacodynamic and Pharmacokinetic Research in Animal Models

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies are crucial for elucidating the specific molecular targets of a compound and its mechanism of action at the cellular level.

Clovoxamine's primary mechanism of action is the selective inhibition of serotonin (B10506) (5-hydroxytryptamine, 5-HT) reuptake. In vitro experiments using blood platelets and brain synaptosomes have demonstrated its potent inhibitory effect on 5-HT uptake. nih.govnih.govbohrium.com This inhibition of the membrane pump prevents the reabsorption of 5-HT from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. nih.govnih.govbohrium.com

In contrast to tricyclic antidepressants, Clovoxamine (B1669253) shows a significantly lower affinity for the norepinephrine (B1679862) (NE) transporter. Studies have indicated that noradrenaline uptake processes are either unaffected or only slightly inhibited by Clovoxamine. nih.govnih.govbohrium.com This selectivity for the 5-HT transporter is a defining characteristic of Clovoxamine and other SSRIs.

| Transporter | Clovoxamine's Inhibitory Activity | References |

| Serotonin (5-HT) | Potent Inhibition | nih.govnih.govbohrium.com |

| Norepinephrine (NE) | Slight to No Inhibition | nih.govnih.govbohrium.com |

As a direct consequence of its interference with the neuronal reuptake mechanism for 5-HT, Clovoxamine leads to a decreased turnover of 5-HT in the brain. nih.govnih.govbohrium.com This reduction in turnover is indicative of a prolonged presence of 5-HT in the synapse. While the primary effect is on the serotonergic system, some studies have also investigated its influence on other neurotransmitters. For instance, research suggests that Clovoxamine may also have an indirect effect on the dopaminergic system. researcher.life

In Vivo Biochemical Effects in Animal Models

In vivo studies in animal models, primarily rodents, are essential for understanding the physiological and behavioral consequences of a drug's mechanism of action.

Acute administration of Clovoxamine in rodents has been shown to potentiate the effects of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin. nih.govnih.govbohrium.com When administered in combination with a monoamine oxidase inhibitor like pargyline, Clovoxamine induces behaviors consistent with increased serotonergic activity. nih.govnih.govbohrium.com In contrast to some other antidepressants, acute Clovoxamine administration does not typically produce stimulatory effects in rats. nih.govbohrium.com

Chronic administration of Clovoxamine in rodent models has been investigated to understand its long-term neuroadaptive effects. Long-term treatment has been shown to potentially reduce serotonin synthesis and turnover. researchgate.net In a study involving a postnatal stress rat model, long-term treatment with Clovoxamine resulted in an increase in sucrose (B13894) consumption, suggesting an antidepressant-like effect. nih.gov

Clovoxamine administration leads to distinct changes in the neurochemical profile of specific brain regions. In a study on a rat model of Parkinson's disease, long-term Clovoxamine treatment led to increased serotonin levels in the prefrontal cortex. nih.gov Conversely, in the hippocampus of maternally separated rats, serotonin levels were found to be reduced. nih.gov Furthermore, Clovoxamine has been shown to enhance prefrontal dopaminergic neurotransmission in adrenalectomized/castrated mice. researcher.life

| Brain Region | Effect of Clovoxamine on Neurotransmitters | Animal Model | References |

| Prefrontal Cortex | Increased Serotonin Levels | Rat Model of Parkinson's Disease | nih.gov |

| Prefrontal Cortex | Enhanced Dopaminergic Neurotransmission | Adrenalectomized/Castrated Mice | researcher.life |

| Hippocampus | Reduced Serotonin Levels | Maternally Separated Rats | nih.gov |

Detailed preclinical research data focusing on the specific Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Clovoxamine Maleate (B1232345) Salt, as outlined in the request, is not available in the public domain based on the conducted searches.

Specifically, there is a lack of detailed scientific literature and research findings regarding:

The specific metabolic pathways and identified metabolites of Clovoxamine in animal tissues.

Evaluations of Clovoxamine's enzyme inhibition profiles, particularly concerning Cytochrome P450 enzymes.

Comprehensive biodistribution studies of Clovoxamine in preclinical species.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict, detailed outline provided in the instructions for the chemical compound “Clovoxamine Maleate Salt.” The available information is insufficient to populate the requested sections and subsections with the required detailed research findings and data tables.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantification

Chromatography is the cornerstone for the quantitative analysis of fluvoxamine (B1237835) maleate (B1232345), providing the necessary selectivity and sensitivity to separate the analyte from excipients, impurities, and biological matrix components.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of fluvoxamine maleate. Various stability-indicating HPLC methods have been developed and validated to quantify the drug in bulk forms and pharmaceutical preparations. nih.govresearchgate.net These methods are capable of separating fluvoxamine maleate from its degradation products and related impurities.

A common approach involves reversed-phase chromatography. For instance, one validated method utilizes a Nova-Pak CN column with a mobile phase consisting of a mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (B52724) (60:40, v/v), with UV detection at 235 nm. researchgate.netnih.gov This method demonstrated linearity over a concentration range of 1-80 μg/mL, with coefficients of variation (CV) for precision below 2.0% and accuracy error values less than 1.6%. nih.govnih.gov

Another method, developed for forced degradation studies, employed a C18 Hyperchrome ODS column with a mobile phase of Methanol and Phosphate (B84403) buffer (pH 2.5) in a 70:30 v/v ratio. innovareacademics.in The flow rate was 1 mL/min with UV detection at 250 nm, yielding a retention time for fluvoxamine of 5.94 minutes. innovareacademics.in The United States Pharmacopeia (USP) monograph also specifies an HPLC method, which uses an L7 (RP-8) packing, a mobile phase containing 1-pentanesulfonic acid sodium salt and monobasic potassium phosphate buffer adjusted to pH 3.0 mixed with acetonitrile, and UV detection at 234 nm. uspnf.comprep-hplc.com

| Parameter | Method 1 researchgate.netnih.gov | Method 2 innovareacademics.in | USP Monograph Method uspnf.comprep-hplc.com |

| Column | Nova-Pak CN | C18 Hyperchrome ODS (250x4.6 mm, 5µ) | L7 packing (RP-8) (250x4.6 mm) |

| Mobile Phase | K₂HPO₄ 50 mM (pH 7.0) and Acetonitrile (60:40, v/v) | Methanol and Phosphate buffer (pH 2.5) (70:30 v/v) | Buffer (1-pentanesulfonic acid sodium salt and K₂HPO₄, pH 3.0) and Acetonitrile (62:38) |

| Flow Rate | 1 mL/min | 1 mL/min | 1.7 mL/min |

| Detection | UV at 235 nm | UV at 250 nm | UV at 234 nm |

| Linearity Range | 1-80 μg/mL | 10-50 μg/mL | Not specified |

| Retention Time | ~4.5 min (for degradation product) | 5.94 min | Not specified |

Gas Chromatography (GC) offers an alternative approach for the analysis of fluvoxamine. A simple and rapid capillary GC method with flame ionization detection (FID) has been developed for its determination in pharmaceutical formulations. researchgate.net This method can be performed without prior derivatization. The optimal conditions involved an HP-5 (5% phenyl-methylsilicone) column with injector and detector temperatures set at 260°C and 250°C, respectively, allowing for analysis times of less than 10 minutes. researchgate.net

For quantification in biological matrices like human plasma, an electron capture gas chromatography method has been utilized for the related compound clovoxamine (B1669253). nih.gov This sensitive technique involves extraction of the drug and an internal standard, followed by hydrolysis to form ketone derivatives, which are then re-extracted for injection into the chromatograph. nih.gov This method can measure concentrations as low as 1 microgram of clovoxamine per liter of plasma. nih.gov

| Parameter | GC-FID Method for Fluvoxamine researchgate.net |

| Column | HP-5 (15 m x 0.53 mm, 1.5 µm film thickness) |

| Injector Temperature | 260°C |

| Detector Temperature | 250°C (FID) |

| Carrier Gas | Helium |

| Sample Size | 2 µL |

| Analysis Time | < 10 minutes |

For the analysis of fluvoxamine in complex biological matrices such as plasma or serum, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard due to their high sensitivity and selectivity. phenomenex.com These methods are essential for bioequivalence and pharmacokinetic studies.

A sensitive and selective LC-MS/MS method has been validated for quantifying fluvoxamine in human plasma over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com The process involves a liquid-liquid extraction from plasma, followed by separation on a Hypurity C18 column. ijbpas.com Another method successfully applied to a bioequivalence study used tramadol (B15222) chloride as an internal standard and a simple liquid-liquid extraction with a chloroform-isopropyl alcohol mixture. researchgate.net Detection is typically performed using an electrospray ionization (ESI) source in selected reaction monitoring (SRM) mode, which enhances specificity. phenomenex.comresearchgate.net The use of deuterated internal standards, such as Fluvoxamine D4, is common to ensure high accuracy and precision. ijbpas.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation and identification of fluvoxamine maleate. UV-Visible spectrophotometry is a straightforward method for routine quantification. Fluvoxamine maleate exhibits maximum absorbance (λmax) at approximately 246 nm when dissolved in 0.1N hydrochloric acid, and this property is used to establish a linear relationship between absorbance and concentration, typically in the range of 5–10 µg/ml. allsubjectjournal.com

For definitive structural characterization, a combination of methods is used. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, which aids in identifying the parent compound and its metabolites or degradation products. daicelpharmastandards.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. daicelpharmastandards.com These characterization reports are often included in a comprehensive Certificate of Analysis (CoA) for impurity standards. daicelpharmastandards.com

Impurity and Degradation Product Analysis in Research Samples

The analysis of impurities and degradation products is a critical component of drug development to ensure safety and stability. Stability-indicating HPLC methods are designed to separate the active ingredient from any potential degradants. nih.gov

Forced degradation studies on fluvoxamine maleate have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic (UV light) stress conditions. researchgate.netnih.govinnovareacademics.in It is relatively stable under thermal stress (dry heat). innovareacademics.in Under acidic hydrolysis (0.5 M HCl), a major degradation product is formed, while basic hydrolysis (2 M NaOH) produces an identical degradant, albeit at a slower rate. nih.gov Exposure to UV light also results in a significant degradation product. nih.gov

Common process-related impurities and degradation products that are monitored include the Fluvoxamine Z-isomer, Fluvoxamine acid N-Acetyl Impurity, Fluvoxethanol, and Fluvoxketone. uspnf.comdaicelpharmastandards.com The USP monograph provides relative retention times for several known impurities to aid in their identification during chromatographic analysis. uspnf.comwindows.net

Bioanalytical Method Validation for Preclinical Matrices

Before a new analytical method can be used for preclinical studies, it must undergo rigorous validation to ensure its reliability. Bioanalytical method validation for fluvoxamine in matrices like plasma or serum is performed according to established guidelines, assessing parameters such as specificity, linearity, precision, accuracy, sensitivity, and stability. researchgate.netjopir.in

For example, an HPLC method for fluvoxamine in human plasma was validated over a linear range of 5-145 ng/ml, with a limit of detection (LOD) of 1.4 ng/ml and a limit of quantification (LOQ) of 5 ng/ml. researchgate.net The extraction recovery from plasma was found to be 96.66% ± 0.69%, and the intra-day and inter-day standard deviations were less than 1. researchgate.net

Another highly sensitive method for serum analysis involved pre-column derivatization with 4-chloro-7-nitrobenzofurazan, followed by HPLC with fluorescence detection. nih.gov This method was linear over a concentration range of 0.5-240 ng/mL with an LOQ of 0.5 ng/mL using just 0.25 mL of serum. nih.gov Validation studies consistently demonstrate excellent linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery 97-102%). jopir.in

Selectivity and Sensitivity Assessments

Selectivity is a critical parameter of an analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other components such as impurities, degradation products, or excipients. In the context of Clovoxamine Maleate Salt analysis, selectivity is often demonstrated by the absence of interfering peaks at the retention time of the main compound in chromatograms of placebo or degradation samples. For instance, in a stability-indicating HPLC method, the ability to separate the this compound peak from peaks of degradation products formed under stress conditions (e.g., acid, base, oxidation, and light exposure) confirms the method's selectivity nih.gov.

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. Key parameters for assessing sensitivity include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For a UV-spectrophotometric method developed for the estimation of this compound, the linearity of the method was established over a specific concentration range, which is indicative of its sensitivity within that range allsubjectjournal.com. Similarly, an HPLC method demonstrated a linear response over a concentration range of 1-80 μg/ml, showcasing its sensitivity for quantifying this compound in that spectrum nih.govresearchgate.netnih.gov.

Table 1: Linearity and Sensitivity Data for this compound Analytical Methods

| Analytical Method | Parameter | Value |

| HPLC | Linearity Range | 1-80 μg/ml |

| HPLC | Correlation Coefficient (r) | 0.9998 |

| UV-Spectrophotometry | Linearity Range | 5-25µg/ml |

| UV-Spectrophotometry | Correlation Coefficient (r²) | 0.9999 |

Precision and Accuracy Determinations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For an HPLC method for this compound, acceptable precision was demonstrated with CV values of less than 2.0% nih.govresearchgate.netnih.gov. The precision of an analytical method is often evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For this compound, the accuracy of an HPLC method was confirmed with error values of less than 1.6% nih.govresearchgate.netnih.gov. Recovery studies for a UV-spectrophotometric method also supported the accuracy of the method allsubjectjournal.com.

Table 2: Precision and Accuracy Data for a Validated HPLC Method for this compound

| Parameter | Concentration (μg/ml) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Error) |

| Precision | 10 | < 2.0 | < 2.0 | - |

| 40 | < 2.0 | < 2.0 | - | |

| 70 | < 2.0 | < 2.0 | - | |

| Accuracy | 10 | - | - | < 1.6 |

| 40 | - | - | < 1.6 | |

| 70 | - | - | < 1.6 |

Structure Activity Relationship Sar Investigations

Correlative Studies with Related Aralkylketone O-(2-aminoethyl)oxime Derivatives (e.g., Fluvoxamine)

Clovoxamine (B1669253) belongs to the chemical class of aralkylketone O-(2-aminoethyl)oxime ethers. Its closest and most studied relative is Fluvoxamine (B1237835), which provides a valuable benchmark for understanding the SAR of this class. Both compounds share the same core structure, but differ in the substituent on the phenyl ring. This single substitution is critical in defining their distinct pharmacological profiles.

Fluvoxamine is characterized by a trifluoromethyl (-CF3) group at the para-position of its phenyl ring and is known as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), with very weak effects on norepinephrine (B1679862) and dopamine (B1211576) transporters nih.govdrugbank.com. In contrast, Clovoxamine possesses a chlorine (-Cl) atom at the same position. This modification alters its activity, making Clovoxamine a dual inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.

This comparative analysis underscores a key SAR principle for this chemical family: the nature of the substituent on the aromatic ring directly modulates the compound's selectivity and potency for the serotonin and norepinephrine transporters (SERT and NET, respectively). The electron-withdrawing properties and size of the halogen or haloalkyl group are critical determinants of interaction with the transporter binding sites.

Impact of Structural Modifications on Reuptake Inhibition Potency

The potency of aralkylketone O-(2-aminoethyl)oxime derivatives as reuptake inhibitors is sensitive to modifications at several key positions within the molecule.

Aromatic Ring Substitution: As demonstrated by the comparison between Clovoxamine and Fluvoxamine, substitutions on the phenyl ring are paramount. Halogen atoms, such as the chlorine in Clovoxamine and the trifluoromethyl group in Fluvoxamine, are common features in many antidepressants. These groups often serve as hydrogen bond acceptors or engage in other interactions that enhance binding affinity within the protein-ligand complex longdom.org. The position of the substituent is also crucial; para-substitution, as seen in both Clovoxamine and Fluvoxamine, appears to be favorable for high-affinity binding to monoamine transporters longdom.org.

Aminoethyl Side Chain: The O-(2-aminoethyl) side chain is another essential pharmacophoric element. The terminal primary amine is typically protonated at physiological pH, allowing it to form a critical ionic bond with a conserved aspartate residue within the binding site of both SERT and NET. The length and composition of this chain are optimized for proper positioning within the transporter.

Oxime Ether Linkage: The oxime ether linkage provides a specific geometry and spacing between the aromatic ring system and the basic amine, which is crucial for aligning the molecule correctly within the transporter's binding pocket.

While specific quantitative data for a wide range of Clovoxamine analogues are not extensively published, the principles derived from related compounds suggest that modifications to these regions would significantly impact potency and selectivity.

Table 1: Correlative SAR of Aralkylketone O-(2-aminoethyl)oxime Derivatives

| Compound | Aromatic Ring Substituent (Para-position) | Primary Pharmacological Action |

|---|---|---|

| Clovoxamine | -Cl (Chlorine) | Serotonin & Norepinephrine Reuptake Inhibitor |

| Fluvoxamine | -CF3 (Trifluoromethyl) | Selective Serotonin Reuptake Inhibitor |

Ligand Design and Binding Site Interactions at Serotonin and Norepinephrine Transporters

The dual inhibitory action of Clovoxamine on both SERT and NET is governed by its interactions within the central substrate-binding site, often referred to as the S1 pocket, of these transporters nih.govresearchgate.net. The design of Clovoxamine as a ligand incorporates several key structural features that facilitate high-affinity binding.

The binding of antidepressants like Clovoxamine within the S1 pocket is a multi-point interaction:

Ionic Interaction: The protonated primary amine of the aminoethyl side chain is crucial. It forms a salt bridge with a highly conserved aspartate residue (Asp98 in human SERT) located deep within the binding pocket. This interaction is a primary anchor for the ligand nih.gov.

Role of the Halogen: The chlorine atom on the phenyl ring plays a specific role in modulating binding affinity and selectivity. It can participate in halogen bonding or other dipole-dipole interactions with specific residues in the transporter, fine-tuning the fit and potency of the ligand. The difference in this substituent between Clovoxamine (-Cl) and Fluvoxamine (-CF3) is the primary reason for their differential selectivity for SERT versus NET.

Mutational studies on SERT and NET have identified key residues within the S1 pocket that are critical determinants for inhibitor potency and selectivity nih.govresearchgate.net. The specific interactions between Clovoxamine and these residues define its ability to block the reuptake of both serotonin and norepinephrine, establishing its profile as a dual-action antidepressant agent.

Historical and Investigative Context in Drug Discovery

Early Development and Preclinical Evaluation in the 1970s

Clovoxamine (B1669253), identified by the development code DU-23811, emerged from the drug discovery programs of the 1970s as a potential new agent for the treatment of depression and anxiety. Structurally related to fluvoxamine (B1237835), Clovoxamine was characterized as a serotonin-norepinephrine reuptake inhibitor. This dual mechanism of action was a key area of interest for researchers aiming to broaden the therapeutic window and potentially enhance the efficacy of antidepressant medications.

Preclinical studies conducted in the 1970s focused on elucidating the pharmacological profile of Clovoxamine. These investigations revealed its notable affinity for inhibiting the reuptake of both serotonin (B10506) and norepinephrine (B1679862), two neurotransmitters critically implicated in the pathophysiology of depression. A significant finding from these early evaluations was Clovoxamine's low affinity for muscarinic acetylcholine (B1216132), histamine (B1213489), and adrenergic receptors. This characteristic suggested a potentially more favorable side-effect profile compared to the TCAs, which were known for their anticholinergic, sedative, and cardiovascular side effects due to their interaction with these other receptor systems.

Comparison with Contemporary Antidepressant and Anxiolytic Agents

To understand the potential clinical utility of Clovoxamine, it is essential to consider the therapeutic landscape of the 1970s and 1980s. The dominant antidepressant class was the tricyclic antidepressants, such as Amitriptyline and Imipramine. While effective for many patients, their use was often limited by a challenging side-effect profile.

A notable clinical trial in the early 1980s directly compared Clovoxamine to Amitriptyline in outpatients with depression. The results of this study were encouraging, indicating that Clovoxamine possessed comparable antidepressant efficacy to Amitriptyline. Crucially, the study also highlighted that Clovoxamine was associated with fewer anticholinergic side effects, a significant clinical advantage.

In the realm of anxiolytics, benzodiazepines like Diazepam were widely prescribed. However, concerns about dependence and withdrawal symptoms were already emerging. A study comparing Clovoxamine to Diazepam in the treatment of anxiety neurosis provided evidence for Clovoxamine's anxiolytic properties, suggesting it could be a viable non-benzodiazepine option for anxiety disorders.

The following table provides a comparative overview of Clovoxamine and some of its contemporary counterparts based on available data from that era:

| Compound | Mechanism of Action | Key Efficacy Findings | Notable Side Effect Profile |

| Clovoxamine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Comparable antidepressant efficacy to Amitriptyline; demonstrated anxiolytic effects. | Fewer anticholinergic side effects compared to TCAs. |

| Amitriptyline | Tricyclic Antidepressant (TCA) - Serotonin and Norepinephrine Reuptake Inhibitor | Established antidepressant efficacy. | Significant anticholinergic, sedative, and cardiovascular side effects. |

| Imipramine | Tricyclic Antidepressant (TCA) - Primarily a Norepinephrine Reuptake Inhibitor | Established antidepressant efficacy. | Similar side effect profile to Amitriptyline. |

| Diazepam | Benzodiazepine - GABA-A Receptor Positive Allosteric Modulator | Effective for short-term management of anxiety. | Risk of dependence, sedation, and withdrawal symptoms. |

Lessons Learned for Modern SNRI Development

The story of Clovoxamine, though one of non-commercialization, offers valuable insights that have informed the development of modern serotonin-norepinephrine reuptake inhibitors.

The Value of a "Cleaner" Pharmacological Profile: Clovoxamine's low affinity for muscarinic, histaminic, and adrenergic receptors was a key differentiator from the TCAs. This emphasis on receptor selectivity became a cornerstone of modern antidepressant development. The success of later SNRIs like venlafaxine, duloxetine, and desvenlafaxine is, in part, attributable to their ability to potently inhibit serotonin and norepinephrine reuptake without the problematic off-target effects of the older tricyclics.

Balancing Serotonin and Norepinephrine Reuptake Inhibition: The development of Clovoxamine and other early dual-acting agents contributed to a greater understanding of the synergistic effects of modulating both the serotonergic and noradrenergic systems. This knowledge has been refined over the years, leading to the development of SNRIs with varying ratios of serotonin to norepinephrine reuptake inhibition, allowing for more tailored treatment approaches for different patient populations.

The Importance of Strategic Clinical Development: The competitive environment that Clovoxamine faced from the emerging SSRIs highlights the critical importance of strategic planning in drug development. For a new drug to succeed, it must not only demonstrate efficacy and safety but also offer a clear clinical advantage over existing or soon-to-be-available treatments.

Future Directions for Academic Research on Clovoxamine Maleate Salt

Advanced Molecular Modeling and Computational Chemistry Studies

Computational chemistry offers powerful tools to deepen the understanding of fluvoxamine's molecular behavior. Recent studies have already employed techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations to gain insights into its conformational flexibility and interactions. Future research can build upon this foundation.

Advanced molecular dynamics (MD) simulations could be used to model the dynamic interactions between fluvoxamine (B1237835) and its primary targets, the serotonin (B10506) transporter (SERT) and the sigma-1 receptor (S1R), over extended timescales. This could reveal subtle conformational changes and binding kinetics that are not apparent from static models. Furthermore, computational methods can be pivotal in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel fluvoxamine analogs, accelerating the design of derivatives with improved pharmacokinetic profiles.

Table 1: Computational Approaches for Future Fluvoxamine Research

| Research Area | Computational Technique | Potential Insights |

|---|---|---|

| Binding Dynamics | Molecular Dynamics (MD) Simulations | Elucidation of binding pathways and residence times at SERT and S1R. |

| Structural Analysis | Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. |

| Pharmacokinetics | QSAR, admetSAR | In silico prediction of ADMET properties for new derivatives. |

| Drug Repurposing | Molecular Docking, Network-based Inference | Identification of new potential biological targets and therapeutic uses. |

Re-evaluation of Preclinical Efficacy in Novel Disease Models

While fluvoxamine is approved for obsessive-compulsive disorder (OCD), its potent anti-inflammatory and immunomodulatory effects, largely mediated through the S1R, suggest its potential in a wider range of diseases. The investigation of fluvoxamine as a treatment for COVID-19 highlighted its ability to dampen cytokine storms, opening the door for its evaluation in other inflammatory conditions.

Future preclinical research should focus on evaluating fluvoxamine in animal and cell models of diseases characterized by significant inflammatory or endoplasmic reticulum stress components. This includes neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as autoimmune conditions. Such studies could provide the necessary evidence to support clinical trials for these novel indications. Further preclinical work in advanced cell culture systems, such as co-cultures of human epithelial and immune cells, could also help delineate the specific mechanisms at play.

Investigation of Unexplored Receptor Interactions or Off-Target Activities

Fluvoxamine's pharmacological profile is characterized by high selectivity. It is a potent inhibitor of serotonin reuptake and a strong agonist of the S1R. In vitro studies have shown that it has virtually no significant affinity for a wide range of other receptors, including adrenergic, muscarinic, dopamine (B1211576) D2, and histamine (B1213489) H1 receptors.

Table 2: Receptor and Transporter Binding Profile of Fluvoxamine

| Target | Affinity (Ki) | Activity | Reference |

|---|---|---|---|

| Human 5-HT Transporter | 1.6 nmol/l | Reuptake Inhibitor | |

| Sigma-1 Receptor (S1R) | High Affinity (low-nanomolar) | Agonist |

| Other Receptors (adrenergic, muscarinic, dopaminergic, histaminergic) | Virtually No Affinity | N/A | |

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is an area where green chemistry principles can have a significant impact. Current patented methods for synthesizing fluvoxamine maleate (B1232345) can be tedious and environmentally unfriendly, often requiring multiple solvents like dimethylformamide, ether, and ethanol (B145695), and involving lengthy reaction times.

Future academic research should focus on developing more sustainable and efficient synthetic routes. This could involve the exploration of "green" solvents, which are less toxic and more environmentally benign. Research into solventless approaches, such as grindstone chemistry, could also yield significant improvements. The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, could shorten the reaction period, increase production efficiency, and reduce waste. Optimizing reaction conditions, such as temperature and catalysts, can lead to higher yields and purity, reducing the need for extensive purification steps.

Potential as a Research Tool for Neurotransmitter Systems Studies

Due to its high selectivity for the serotonin transporter and its unique S1R agonism, fluvoxamine serves as an invaluable tool for neuropharmacology research. It can be used to selectively probe the function of the serotonergic system in various physiological and pathological contexts.

In future animal studies, fluvoxamine could be used to investigate the specific role of 5-HT neurotransmission in complex behaviors and disease states. For example, it could help elucidate the interplay between the serotonin system and neuroinflammation in models of psychiatric and neurological disorders. Its ability to modulate beta-endorphin (B3029290) and prolactin levels in preclinical models suggests it can be used to study the intricate connections between neurotransmitter systems and endocrine function. In vitro, fluvoxamine can be applied to neuronal cultures or brain slice preparations to study how selective serotonin reuptake inhibition and S1R activation modulate neuronal excitability and synaptic plasticity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Clovoxamine Maleate Salt?

- Synthesis : this compound is typically synthesized by reacting the free base of Clovoxamine with maleic acid in a stoichiometric ratio under controlled pH and temperature. The reaction is monitored via titration or spectroscopic methods (e.g., FTIR) to confirm salt formation. Purification involves recrystallization from a solvent system optimized for solubility differences between the free base and salt .

- Characterization : Use X-ray crystallography (SHELX suite for refinement ), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (ESI-MS for molecular weight validation). Purity is assessed via HPLC with UV detection (≥98% purity threshold) .

Q. How can researchers verify the stoichiometry and stability of this compound?

- Stoichiometry : Perform elemental analysis (CHNS) to confirm the 1:1 molar ratio between Clovoxamine and maleic acid. Thermogravimetric analysis (TGA) quantifies moisture content and thermal stability .

- Stability : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free maleic acid or Clovoxamine base) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and space group symmetry. Compare experimental PXRD patterns with simulated data from CIF files of known polymorphs (e.g., Forms A, B). For ambiguous cases, employ solid-state NMR or Raman spectroscopy to distinguish hydrogen-bonding networks .

- Data Contradictions : If conflicting reports exist (e.g., melting points), cross-validate results using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity-induced phase changes .

Q. What strategies address conflicting pharmacological data on Clovoxamine’s receptor selectivity?

- Experimental Design : Use radioligand binding assays (e.g., competitive displacement with [³H]-ligands) across multiple receptor subtypes (e.g., 5-HT1A, σ receptors) under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., selective agonists/antagonists) and replicate experiments across independent labs .

- Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance. If IC₅₀ values vary, evaluate buffer composition (e.g., cation effects on receptor conformation) or compound solubility limitations .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

- Approach : Use molecular docking (AutoDock Vina) to simulate interactions with metabolic enzymes (e.g., CYP450 isoforms). Combine with QSAR models to predict logP, bioavailability, and blood-brain barrier permeability. Validate predictions via in vitro Caco-2 cell assays .

- Limitations : Address discrepancies between in silico and in vivo data by refining force field parameters or incorporating solvent-accessible surface area (SASA) calculations .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound’s bioactivity assays?

- Cell-Based Assays : Standardize cell lines (e.g., HEK293T expressing target receptors), passage numbers (<20), and serum-free incubation periods. Normalize data to housekeeping genes (e.g., GAPDH) .

- In Vivo Studies : Adopt ARRIVE guidelines for animal models, including dose-response curves (1–50 mg/kg) and blinded outcome assessments. Report pharmacokinetic parameters (t₁/₂, Cmax) using non-compartmental analysis .

Q. How should researchers handle conflicting crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.